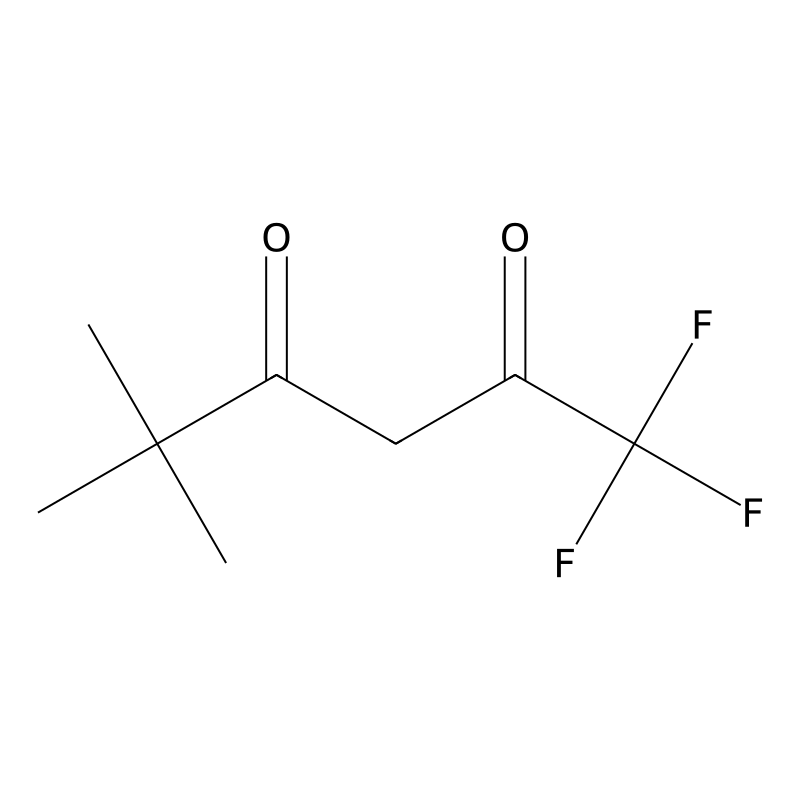

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione, also known as pivaloyltrifluoroacetone (PTFA), is a valuable intermediate and building block in organic synthesis []. Its unique combination of functional groups (carbonyl, ketone, and trifluoromethyl) makes it attractive for the construction of various complex molecules. Here's a breakdown of its applications in scientific research:

Organic Synthesis Precursor

- Enolate Chemistry: PTFA readily forms enolates, which are highly reactive intermediates used for carbon-carbon bond formation reactions. These reactions are crucial for constructing complex organic molecules like pharmaceuticals and natural products [, ].

- Heterocyclic Synthesis: PTFA can be employed as a building block for the synthesis of heterocyclic compounds, which are ring structures containing atoms other than carbon in the ring. Heterocycles are prevalent in numerous biologically active molecules [, ].

Fluorine Chemistry

- Fluorine Introduction: The presence of the trifluoromethyl (CF3) group in PTFA allows for the introduction of fluorine atoms into organic molecules. Fluorine can significantly alter the properties of a molecule, impacting its biological activity and material properties.

Lewis Acid-Base Chemistry

- Chelation: PTFA can act as a bidentate chelating ligand, meaning it can bind to a metal ion through two oxygen atoms. This property makes it useful in coordination chemistry for studying metal-ligand interactions and designing new catalysts.

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is a fluorinated diketone with the molecular formula and a molecular weight of approximately 196.17 g/mol. It is characterized by the presence of three fluorine atoms and two ketone groups in its structure, which significantly influence its chemical properties and reactivity. This compound is often utilized in organic synthesis and analytical chemistry due to its unique properties, such as its ability to act as a solvent and a reagent for metal extraction and separation techniques, particularly in gas chromatography (GC) applications .

- Nucleophilic Addition: The carbonyl groups can react with nucleophiles, leading to the formation of various derivatives.

- Condensation Reactions: It can participate in aldol condensation reactions under basic conditions, forming larger carbon chains.

- Reduction: The diketone can be reduced to corresponding alcohols or other functional groups using reducing agents.

These reactions are significant in synthetic organic chemistry for creating more complex molecules.

Several methods exist for synthesizing 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione:

- Fluorination of Diketones: A common approach involves the selective fluorination of diketones using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.

- Alkylation Reactions: The compound can also be synthesized through alkylation processes involving trifluoroacetone and suitable alkylating agents under controlled conditions.

- Condensation Reactions: Condensation reactions between appropriate starting materials can yield this compound as a product.

These synthesis methods highlight the versatility and importance of this compound in various chemical processes .

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione finds applications in several fields:

- Solvent Extraction: It is used for extracting metals from solutions due to its ability to form stable complexes with various metal ions.

- Gas Chromatography: This compound serves as a reagent for the separation and analysis of metal ions in analytical chemistry.

- Material Science: Its unique properties make it useful in developing new materials with specific characteristics.

These applications underscore its significance in both industrial and research settings .

Interaction studies involving 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione primarily focus on its ability to form complexes with metal ions. The interactions can be studied using techniques such as:

- Spectroscopy: Techniques like nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy can help elucidate the nature of interactions between the compound and metal ions.

- Chromatography: Gas chromatography can be employed to analyze the efficiency of metal extraction processes using this compound.

Understanding these interactions is crucial for optimizing its use in analytical applications .

Several compounds share structural similarities with 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2,4-Hexanedione | Lacks fluorine; simpler structure | |

| Trifluoroacetone | Smaller size; used as a solvent | |

| 1,3-Diphenylurea | Contains nitrogen; different functional groups |

The uniqueness of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione lies in its trifluoromethyl group and dual ketone functionality. These features enhance its reactivity and utility compared to similar compounds .

Historical Development and Initial Synthesis

The discovery and initial synthesis of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione emerged from the broader development of fluorinated beta-diketone chemistry during the mid-20th century. Early research into fluorine-containing beta-diketones was documented in foundational studies published in the Journal of the American Chemical Society, with significant contributions appearing as early as 1947. These pioneering investigations focused on the alkaline condensation of fluorinated esters with conventional esters and ketones, establishing the fundamental synthetic pathways that would later enable the development of more complex fluorinated diketones.

Chemical Formula and Molecular Weight (C₈H₁₁F₃O₂, 196.17 g/mol)

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione is represented by the molecular formula C₈H₁₁F₃O₂, with a precisely determined molecular weight of 196.17 g/mol [1]. The compound's molecular structure incorporates eight carbon atoms, eleven hydrogen atoms, three fluorine atoms, and two oxygen atoms arranged in a specific diketone configuration [2]. The Chemical Abstracts Service registry number for this compound is 22767-90-4, which serves as its unique chemical identifier [3].

The molecular formula reflects the presence of both trifluoromethyl and dimethyl functional groups within the hexanedione backbone [4]. The exact molecular weight has been confirmed through multiple analytical methods, with high-resolution mass spectrometry providing precise measurements that validate the theoretical molecular weight calculation [5].

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₁₁F₃O₂ | [1] |

| Molecular Weight | 196.17 g/mol | [2] |

| CAS Registry Number | 22767-90-4 | [3] |

| MDL Number | MFCD00040841 | [4] |

| PubChem CID | 89830 | [1] |

Structural Characteristics

The structural characteristics of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione are defined by its beta-diketone framework, which exhibits distinctive keto-enol tautomerism [21]. The molecule contains two carbonyl groups separated by a methylene bridge, creating a 1,3-diketone structure that facilitates intramolecular hydrogen bonding [15]. The trifluoromethyl group is positioned at the terminal carbon, while the dimethyl substitution occurs at the opposite end of the carbon chain [6].

The compound adopts a predominantly enolic configuration in solution due to the stabilization provided by intramolecular hydrogen bonding between the hydroxyl group and the adjacent carbonyl oxygen [21]. The presence of both electron-withdrawing trifluoromethyl groups and electron-donating dimethyl groups creates an asymmetric electronic environment that influences the compound's reactivity and stability [29].

Crystallographic studies have revealed that the molecule exhibits a nearly planar arrangement of the central diketone moiety, with the trifluoromethyl and tert-butyl groups extending in opposite directions [15]. The SMILES notation for this compound is CC(C)(C)C(=O)CC(=O)C(F)(F)F, which accurately represents the connectivity of all atoms within the structure [1].

IUPAC Nomenclature and Alternative Designations (Pivaloyltrifluoroacetone/PTFA)

The International Union of Pure and Applied Chemistry nomenclature for this compound is 1,1,1-trifluoro-5,5-dimethylhexane-2,4-dione [4]. This systematic name precisely describes the position of functional groups and substituents along the six-carbon chain. The alternative IUPAC designation 2,4-hexanedione, 1,1,1-trifluoro-5,5-dimethyl- is also commonly encountered in chemical databases and literature [5].

The compound is frequently referred to by its common name pivaloyltrifluoroacetone, which reflects its structural derivation from pivaloyl and trifluoroacetyl moieties [6]. Additional synonyms include (trifluoroacetyl)pivaloylmethane and 5,5-dimethyl-1,1,1-trifluorohexane-2,4-dione [6]. In some literature, the compound appears under the abbreviated designation PTFA, though this abbreviation should be avoided according to standard nomenclature practices [19].

The InChI identifier for this compound is InChI=1S/C8H11F3O2/c1-7(2,3)5(12)4-6(13)8(9,10)11/h4H2,1-3H3, while the InChI Key is BVPKYBMUQDZTJH-UHFFFAOYSA-N [1]. These identifiers provide unambiguous representation of the molecular structure for database searches and computational applications.

Physical Properties

Phase Behavior and Appearance

1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione exists as a liquid under standard temperature and pressure conditions [8]. The compound typically appears as a clear, colorless to pale yellow liquid with low viscosity [31] [33]. The liquid state is maintained across a broad temperature range due to the molecular structure's influence on intermolecular interactions [8].

The compound exhibits high volatility characteristics, which is attributed to the presence of fluorine atoms and the relatively weak intermolecular forces between molecules [31]. The liquid form facilitates handling and incorporation into various chemical processes, making it suitable for use as a reagent in organic synthesis applications [33].

Thermal Properties (Melting/Boiling Points)

The thermal properties of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione have been extensively characterized through experimental measurements. The compound exhibits a boiling point range of 68-71°C at reduced pressure (6 mmHg) [11] [23], while under standard atmospheric pressure (1013 hPa), the boiling point increases to 178°C [12]. Alternative literature sources report a boiling point range of 138-141°C under unspecified pressure conditions [8].

The reduced pressure boiling point data indicates the compound's relatively high volatility, which is consistent with its molecular structure and intermolecular interaction patterns [11]. The significant difference between reduced pressure and atmospheric pressure boiling points demonstrates the compound's sensitivity to pressure variations [12].

| Property | Value | Pressure | Reference |

|---|---|---|---|

| Boiling Point | 68-71°C | 6 mmHg | [11] [23] |

| Boiling Point | 178°C | 1013 hPa | [12] |

| Boiling Point | 138-141°C | Not specified | [8] |

| Flash Point | 34°C | Standard | [11] [23] |

Density and Refractive Parameters

The density of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione has been measured as 1.129 g/mL at 25°C [8] [12] [30]. This relatively high density compared to many organic liquids is attributed to the presence of fluorine atoms, which contribute significantly to the molecular mass without proportionally increasing the molecular volume [8].

The refractive index of the compound is reported as n₂₀/D = 1.407 [19], with alternative measurements indicating values of 1.4026 [30] and 1.406 [1]. These refractive index values are consistent with the compound's molecular structure and electronic properties [19]. The specific gravity is reported as 1.129, which corresponds directly to the density measurements [8].

| Parameter | Value | Temperature | Reference |

|---|---|---|---|

| Density | 1.129 g/mL | 25°C | [8] [12] |

| Density | 1.129 g/cm³ | 20°C | [12] |

| Refractive Index | 1.407 | 20°C | [19] |

| Refractive Index | 1.4026 | Not specified | [30] |

| Specific Gravity | 1.129 | 25°C | [8] |

Solubility Profile

The solubility characteristics of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione reflect its molecular structure and polarity [31]. The compound exhibits moderate solubility in organic solvents due to the balance between polar and nonpolar regions within the molecule [31]. The presence of carbonyl groups and the trifluoromethyl moiety contributes to its interaction with polar solvents, while the dimethyl substitution provides compatibility with less polar media [31].

Water solubility is limited due to the hydrophobic nature of the tert-butyl group and the fluorinated segment of the molecule [31]. The diketone structure allows for hydrogen bonding interactions with protic solvents, which can influence solubility patterns in alcohols and other hydrogen-bonding solvents [31]. The compound's solubility profile makes it suitable for use in various organic synthesis applications where selective solubility is required [31].

Spectroscopic Characterization

NMR Spectroscopy

Nuclear magnetic resonance spectroscopy provides detailed structural information for 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione [14]. The ¹H NMR spectrum reveals characteristic signals that confirm the compound's structure and tautomeric behavior [15]. The enolic proton appears as a highly deshielded signal at approximately 15.0 ppm, indicating strong intramolecular hydrogen bonding [15].

The methyl protons of the tert-butyl group generate a sharp singlet, while the methylene protons of the diketone chain produce distinct signals depending on the tautomeric form present [14]. ¹³C NMR spectroscopy provides complementary structural information, with the carbonyl carbons appearing in the expected downfield region [2]. The trifluoromethyl carbon exhibits characteristic coupling patterns due to the fluorine atoms [14].

¹⁹F NMR spectroscopy is particularly valuable for characterizing the trifluoromethyl group, providing information about the electronic environment of the fluorine atoms [19]. The fluorine signals appear as a characteristic pattern that confirms the trifluoromethyl group's integrity and chemical environment [19].

Infrared and Raman Spectroscopy

Infrared spectroscopy reveals the characteristic vibrational modes of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione [15]. The compound exhibits a broad hydroxyl stretching band in the 3500-2200 cm⁻¹ region, which is characteristic of enolic forms stabilized by intramolecular hydrogen bonding [15]. The carbonyl stretching frequencies appear around 1600-1700 cm⁻¹, with specific positions depending on the tautomeric form and hydrogen bonding interactions [15].

The trifluoromethyl group contributes distinctive C-F stretching vibrations in the 1100-1300 cm⁻¹ region [15]. The methyl groups of the tert-butyl substituent produce characteristic C-H stretching and bending modes [15]. Raman spectroscopy provides complementary vibrational information, particularly for symmetric vibrational modes that may be weak or absent in infrared spectra [15].

The vibrational assignment studies have demonstrated that the intramolecular hydrogen bond strength in this compound is intermediate between similar diketones with different substituents [15]. The OH stretching frequency at 2760 cm⁻¹ and the O···O stretching mode at 365 cm⁻¹ provide quantitative measures of hydrogen bond strength [15].

Mass Spectrometry

Mass spectrometry of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione provides molecular ion confirmation and fragmentation patterns [5]. The molecular ion peak appears at m/z 196, corresponding to the calculated molecular weight [2] [5]. Under electron ionization conditions, characteristic fragmentation patterns include loss of trifluoromethyl groups and cleavage of the diketone chain [5].

The base peak and fragmentation pathways provide structural confirmation and assist in identifying the compound in complex mixtures [5]. The mass spectral data has been compiled in standard databases, with the NIST mass spectrum number 73441 providing reference fragmentation patterns [5]. The ionization and fragmentation behavior reflects the compound's electronic structure and bond strengths [5].

UV-Visible Absorption

UV-visible absorption spectroscopy of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione reveals electronic transitions characteristic of the diketone chromophore [28]. The compound exhibits absorption bands associated with n→π* and π→π* transitions of the carbonyl groups [39]. The presence of the enolic form introduces additional electronic transitions due to the extended conjugation system [28].

The trifluoromethyl group influences the electronic transitions through its strong electron-withdrawing effect, which affects the energy levels of molecular orbitals [39]. The absorption spectrum provides information about the electronic structure and can be used for quantitative analysis and identification purposes [28]. The electronic transitions are sensitive to solvent effects and tautomeric equilibria, making UV-visible spectroscopy a useful probe of the compound's behavior in different environments [39].

Electronic Structure

Ionization Energy (9.87 ± 0.07 eV)

The ionization energy of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione has been experimentally determined as 9.87 ± 0.07 eV [27]. This value represents the minimum energy required to remove an electron from the highest occupied molecular orbital of the neutral molecule [27]. The ionization energy provides fundamental information about the electronic structure and reactivity of the compound [27].

The measured ionization energy is consistent with the electronic nature of beta-diketones and reflects the influence of both electron-withdrawing trifluoromethyl and electron-donating tert-butyl substituents [27]. The relatively high ionization energy indicates strong electron binding within the molecular framework [27]. This parameter is crucial for understanding the compound's behavior in electron transfer processes and photochemical reactions [27].

Molecular Orbital Configuration

The molecular orbital configuration of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione has been investigated through theoretical calculations and experimental methods [21]. The highest occupied molecular orbital is primarily localized on the diketone moiety, with significant contributions from the oxygen lone pairs [21]. The lowest unoccupied molecular orbital involves π* orbitals of the carbonyl groups [21].

The presence of the trifluoromethyl group significantly affects the orbital energies and spatial distribution [35]. Density functional theory calculations have revealed that the molecular orbitals show asymmetric distribution due to the different electronic effects of the trifluoromethyl and tert-butyl substituents [21]. The orbital configuration influences the compound's reactivity patterns and electronic transitions [35].

Electron Distribution Analysis

Electron distribution analysis of 1,1,1-trifluoro-5,5-dimethyl-2,4-hexanedione reveals the influence of substituents on charge distribution within the molecule [21]. Natural bond orbital analysis demonstrates that the trifluoromethyl group acts as a strong electron-withdrawing group, while the tert-butyl group provides electron-donating effects [35]. This creates an asymmetric electron distribution that affects the compound's chemical behavior [21].

The electron density is concentrated around the oxygen atoms of the carbonyl groups, with the enolic form showing redistribution due to the formation of the intramolecular hydrogen bond [21]. The fluorine atoms in the trifluoromethyl group carry significant negative charge, while the central carbon atoms show reduced electron density [35]. This electron distribution pattern influences the compound's reactivity toward nucleophiles and electrophiles [21].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable

Other CAS

Wikipedia

General Manufacturing Information

Dates

Explore Compound Types